molecular formula C9H8FN5O B2663260 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 606135-57-3

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2663260
CAS No.: 606135-57-3
M. Wt: 221.195
InChI Key: QMJUTLYVBPCPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, an amino group at position 5, and a carboxamide moiety at position 2. This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their structural versatility and biological relevance.

The compound has been explored in medicinal chemistry for its antiproliferative activity against cancer cells, particularly renal (RXF 393) and CNS (SNB-75) cancers, with growth inhibition percentages (GP) of -13.42% and -27.30%, respectively . Its structural analogs have also been investigated for antibacterial applications, specifically in inhibiting the bacterial SOS response by targeting LexA self-cleavage .

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJUTLYVBPCPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name R1 (Position 1) R2 (Carboxamide) Biological Activity Key References
5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl -NH2 Antiproliferative (renal/CNS cancers: GP = -13.42% to -27.30%)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl -NH2 Inhibits LexA self-cleavage (IC50 = 32 µM); SOS response suppression
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Fluorophenylamide Not explicitly reported; methoxy group may enhance solubility
5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorobenzyl 4-Fluoro-2-methylphenylamide Potential antibacterial activity (structural similarity to SOS inhibitors)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenylamide Antiproliferative (broad-spectrum cancer activity)

Key Findings from Comparative Studies

Antibacterial Activity: The parent scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (IC50 = 32 µM) disrupts the SOS response by inhibiting LexA self-cleavage, a critical pathway in bacterial stress response and antibiotic resistance . Substitutions at R1 (e.g., carbamoylmethyl) are critical for binding to LexA’s β-turn structure . Fluorophenyl derivatives (e.g., 4-fluorophenyl at R1) shift activity toward anticancer applications, likely due to enhanced lipophilicity and target selectivity .

Anticancer Activity: Fluorine and chlorine substituents improve cytotoxicity. For example, 5-amino-N-(4-fluoro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (GP = -27.30% in SNB-75 cells) outperforms non-halogenated analogs . Electron-withdrawing groups (e.g., -F, -Cl) enhance stability and binding to kinase targets, such as B-Raf, which is implicated in cancer progression .

Synthetic Flexibility: The triazole core allows modular synthesis via Buchwald–Hartwig coupling, enabling rapid exploration of substituents . For instance, ethyl 5-amino-1-(4-fluorophenyl)triazole-4-carboxylate serves as a precursor for carboxamide derivatives .

Mechanistic Insights

  • LexA Inhibition : The carbamoylmethyl analog mimics β-turn structures in LexA, disrupting its autoproteolysis and preventing SOS activation . Fluorophenyl derivatives may lack this mimicry, explaining their shift toward anticancer mechanisms.
  • Anticancer Targets : Fluorophenyl-substituted triazoles likely interact with kinases (e.g., B-Raf) or DNA repair pathways, though exact targets require structural validation .

Biological Activity

5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula: C10H9FN4O2
  • Molecular Weight: 236.2 g/mol
  • CAS Number: 85790-35-8

The compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a promising scaffold in drug design.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A notable study reported that derivatives of this compound exhibited submicromolar activity (pEC50 > 6) against the parasite in vitro and demonstrated significant suppression of parasite burden in mouse models .

Table 1: Antiparasitic Activity of this compound

CompoundActivity (pEC50)SelectivityRemarks
Compound 3>6>100-fold over VERO and HepG2 cellsSignificant suppression in mouse model
Compound 20Moderate metabolic stabilityLow off-target pharmacologyPotential cardiac arrhythmia risk

Anticancer Activity

The triazole moiety has been associated with anticancer properties. Compounds containing this scaffold have shown promising effects against various cancer cell lines. For instance, structural modifications around the triazole core have led to enhanced potency against breast cancer cell lines such as MDA-MB-231 .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Comparison to Control
Spirooxindole derivativeMDA-MB-2317.2Better than Sorafenib (9.98 µM)
CAI derivativeHepG2Not specifiedEffective against liver cancer

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of this compound reveal that modifications at specific positions significantly influence biological activity. For example:

  • Fluorination Position: The position of fluorine substitution on the phenyl ring was found to be critical; meta and para positions enhanced activity significantly compared to ortho substitution .
  • Functional Group Variations: Alterations to the amino group or modifications to the triazole core often resulted in loss of activity, indicating the importance of these functional groups for maintaining bioactive conformation .

Case Studies and Research Findings

A comprehensive study published in Frontiers in Chemistry explored various derivatives of triazole compounds and their interactions with biological targets. The research emphasized the need for further optimization to enhance selectivity and reduce potential side effects associated with hERG channel inhibition, which could lead to cardiac issues .

Notable Findings:

  • Metabolic Stability: Many derivatives exhibited moderate metabolic stability with low inhibition of CYP450 enzymes, suggesting a favorable pharmacokinetic profile.
  • Safety Concerns: Some compounds showed potential liabilities such as moderate inhibition of hERG channels, necessitating careful evaluation during the drug development process .

Q & A

Q. What are the key synthetic pathways for 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what methodological considerations are critical for reproducibility?

The synthesis typically involves a multi-step process starting with 4-fluoroaniline and an isocyanide derivative. A common approach includes condensation to form intermediates (e.g., carboximidoyl chloride) followed by cyclization with sodium azide under controlled conditions . Key considerations:

  • Purity of starting materials (e.g., anhydrous solvents to avoid side reactions).
  • Reaction temperature control (azide reactions are exothermic and sensitive to thermal decomposition).
  • Use of catalysts (e.g., copper(I) iodide for click chemistry analogs) to improve yield .

Q. What is the biochemical mechanism of action of this compound, and how can researchers validate it experimentally?

The compound exhibits dual inhibition of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), as observed in structurally related triazole-carboxamides . Validation methods:

  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., acetylated peptides for HDAC activity).
  • Molecular docking studies : Compare binding affinities with COX-2/HDAC crystal structures (software: AutoDock Vina).
  • Cell-based assays : Assess anti-inflammatory effects via prostaglandin E2 (PGE2) ELISA or histone acetylation via Western blot .

Q. What are the physicochemical limitations of this compound, and how can they be addressed in experimental design?

The compound has low aqueous solubility (<0.1 mg/mL), which complicates in vitro assays . Strategies:

  • Use co-solvents (e.g., DMSO ≤1% v/v) with solubility enhancers (cyclodextrins).
  • Design salt forms (e.g., hydrochloride) to improve bioavailability.
  • Pre-formulation studies using differential scanning calorimetry (DSC) to identify stable polymorphs.

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for HDAC isoforms versus COX-2 to minimize off-target effects?

Advanced methodologies include:

  • Isoform-specific inhibition profiling : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) and COX-1/COX-2 selectivity assays.
  • Structure-activity relationship (SAR) studies : Modify the triazole core (e.g., substituents at C4) to alter steric/electronic interactions .
  • Cryo-EM or X-ray crystallography : Resolve compound-enzyme complexes to identify binding pocket residues critical for selectivity .

Q. How should researchers resolve contradictions in reported IC50 values across different experimental models?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or cell line variability. Methodological solutions:

  • Standardized protocols : Follow guidelines from the Broad Institute’s Drug Repurposing Hub for dose-response consistency.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like cell passage number .
  • Orthogonal validation : Confirm inhibitory activity using SPR (surface plasmon resonance) for direct binding kinetics .

Q. What experimental designs are recommended for studying the neuroprotective effects of this compound in neurodegenerative models?

  • In vitro models : Primary neuronal cultures exposed to Aβ42 or tau oligomers; measure viability via MTT assay and synaptic markers (PSD-95).
  • In vivo models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s); assess cognitive deficits via Morris water maze and biomarker analysis (pTau, GFAP).
  • Multi-omics integration : Combine RNA-seq and proteomics to identify pathways modulated by HDAC/COX-2 inhibition .

Future Research Directions

  • Derivative Development : Explore halogen-substituted analogs (e.g., bromine at C5) to enhance blood-brain barrier penetration .
  • AI-Driven Synthesis : Apply COMSOL Multiphysics or factorial design (2^k models) to optimize reaction conditions and predict SAR .
  • Clinical Translation : Investigate pharmacokinetics in zebrafish models for rapid toxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.